テルビブジン

概要

説明

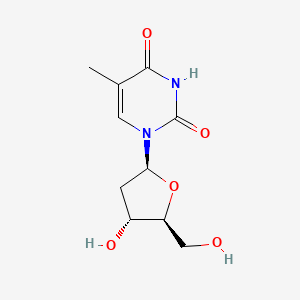

テルビブジンは、慢性B型肝炎ウイルス感染症の治療に主に使用される抗ウイルス薬です。これは、チミジンのβ-Lエナンチオマーである合成チミジンヌクレオシドアナログです。 テルビブジンは、欧州連合ではセビボ、米国ではタイゼカという商品名で販売されています 。これは、B型肝炎ウイルスの複製を阻害することにより、患者のウイルス量を減少させます。

科学的研究の応用

Telbivudine has been extensively studied for its efficacy in treating chronic hepatitis B. Clinical trials have shown that it is significantly more effective than lamivudine or adefovir in reducing viral load and is less likely to cause resistance . It has also been used in combination therapies to enhance its antiviral effects and reduce the risk of resistance

作用機序

テルビブジンは、B型肝炎ウイルスの複製を阻害することにより、抗ウイルス効果を発揮します。 投与されると、細胞キナーゼによってリン酸化されて、テルビブジン5'-トリリン酸を生成します 。この活性代謝産物は、B型肝炎ウイルスDNAポリメラーゼによってウイルスDNAに組み込まれるために、天然の基質であるチミジン5'-トリリン酸と競合します。 This compound5'-トリリン酸の組み込みは、鎖終止につながり、その結果、ウイルスDNAの合成と複製が阻害されます 。このメカニズムは、患者のウイルス量を効果的に減少させ、慢性B型肝炎感染症の管理に役立ちます。

類似の化合物との比較

テルビブジンは、ラミブジン、アデホビル、エンテカビルなど、慢性B型肝炎の治療に使用される他の抗ウイルス薬としばしば比較されます。 臨床試験では、テルビブジンは、ウイルス量を減少させる上でラミブジンやアデホビルよりも効果的であり、耐性が出にくいことが示されています 。 エンテカビルは、別の抗ウイルス薬ですが、耐性プロファイルが異なり、特定の臨床シナリオで好まれる場合があります 。テルビブジンの独自性は、B型肝炎ウイルスに対する特異的な活性と、他のヌクレオシドアナログと比較して有利な耐性プロファイルにあります。

生化学分析

Biochemical Properties

Telbivudine interacts with cellular kinases to undergo phosphorylation, forming the active metabolite, telbivudine 5’-triphosphate . This active metabolite inhibits the hepatitis B virus DNA polymerase (reverse transcriptase) by competing with the natural substrate, thymidine 5’-triphosphate .

Cellular Effects

Telbivudine has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting viral replication . In HepG2 cells, Telbivudine treatment corrects HBV-induced epigenetic alterations .

Molecular Mechanism

The mechanism of action of Telbivudine involves the formation of its active metabolite, telbivudine 5’-triphosphate, which inhibits HBV DNA polymerase by competing with the natural substrate, thymidine 5’-triphosphate . This leads to the chain termination of DNA synthesis, thereby inhibiting viral replication .

Temporal Effects in Laboratory Settings

Over time, Telbivudine has shown to be effective in suppressing HBV. In a 104-week regimen of Telbivudine-based optimization strategy for Chinese patients with chronic hepatitis B, 94% of patients achieved virological suppression after 104 weeks .

Dosage Effects in Animal Models

In preclinical studies, Telbivudine was investigated in rats and monkeys at concentrations substantially greater than the anticipated dose in humans. No significant toxic effects were observed in animal models, suggesting a minimal risk of cumulative, carcinogenic, or reproductive toxicity in humans .

Metabolic Pathways

Telbivudine is a prodrug that requires phosphorylation to become active. There are two candidates which may perform the first phosphorylation TK2 and DTYMK and one, NME4, that may perform the second phosphorylation to form the active metabolite, telbivudine 5’-triphosphate .

Transport and Distribution

Telbivudine is orally administered, with good tolerance, lack of toxicity, and no dose-limiting side effects

準備方法

テルビブジンは、いくつかの方法で合成できます。 一般的な方法の1つは、5-メチル-L-ウリジンから出発し、脱水、アシル化-ハロゲン化、触媒的水素化脱ハロゲン化、および最終的な脱糖保護基付加の4つの主要なステップを経て行われます 。 別の方法は、L-キシロースとアセトンおよび硫酸を反応させてアセトニドを形成し、続いて一連のアシル化、加水分解、および縮合反応を行って最終生成物を得ることを含みます 。これらの方法は、効率的で、大規模な工業生産に適するように設計されています。

化学反応の分析

テルビブジンは、リン酸化など、いくつかの種類の化学反応を受けます。リン酸化は、その抗ウイルス活性に不可欠です。 この化合物は、細胞キナーゼによってリン酸化されて、活性代謝産物であるテルビブジン5'-トリリン酸を生成します 。 この代謝産物は、天然の基質であるチミジン5'-トリリン酸と競合することにより、B型肝炎ウイルスDNAポリメラーゼを阻害し、DNA合成の鎖終止につながります 。 これらの反応で使用される一般的な試薬には、トリメチルシリルトリフラート、ヘキサメチルジシラザン、およびさまざまなアシル化剤があります 。これらの反応から生成される主な生成物はthis compound5'-トリリン酸であり、その抗ウイルス効果の原因となります。

科学研究の応用

テルビブジンは、慢性B型肝炎の治療における有効性について広範囲にわたって研究されてきました。 臨床試験では、ウイルス量を減少させる上でラミブジンまたはアデホビルよりも有意に効果的であり、耐性が出にくいことが示されています 。 また、抗ウイルス効果を高め、耐性発生のリスクを軽減するために、併用療法で使用されてきました

類似化合物との比較

Telbivudine is often compared with other antiviral drugs used to treat chronic hepatitis B, such as lamivudine, adefovir, and entecavir. Clinical trials have shown that telbivudine is more effective than lamivudine and adefovir in reducing viral load and is less likely to cause resistance . Entecavir, another antiviral drug, is also highly effective but has a different resistance profile and may be preferred in certain clinical scenarios . The uniqueness of telbivudine lies in its specific activity against the hepatitis B virus and its favorable resistance profile compared to other nucleoside analogues.

特性

IUPAC Name |

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-CSMHCCOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187813 | |

| Record name | Telbivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Telbivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water (>20 mg/mL), 6.68e+01 g/L | |

| Record name | Telbivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telbivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Telbivudine 5'–triphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, thymidine 5'–triphosphate. This leads to the chain termination of DNA synthesis, thereby inhibiting viral replication. Incorporation of telbivudine 5'–triphosphate into viral DNA also causes DNA chain termination, resulting in inhibition of HBV replication. Telbivudine inhibits anticompliment or second-strand DNA. | |

| Record name | Telbivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3424-98-4 | |

| Record name | Telbivudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telbivudine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telbivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telbivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-β-L-erythro-pentofuranosyl)-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELBIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OC4HKD3SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Telbivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

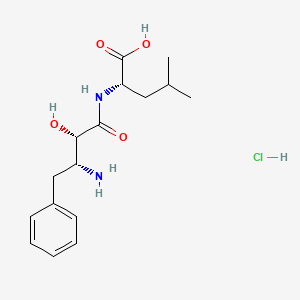

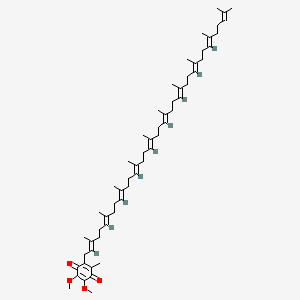

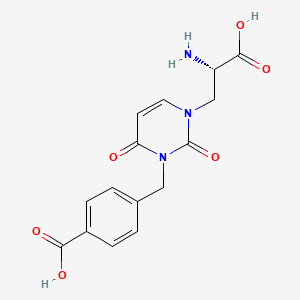

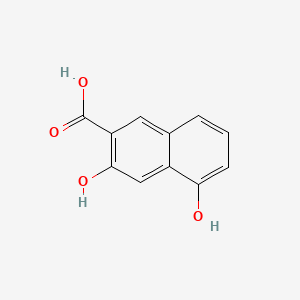

Feasible Synthetic Routes

Q1: How does telbivudine exert its antiviral effect against the hepatitis B virus (HBV)?

A1: Telbivudine is a synthetic L-nucleoside analogue that inhibits HBV DNA polymerase. [] It acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate, preventing HBV DNA replication. [, ] This leads to a decrease in the amount of HBV DNA in the blood.

Q2: What are the downstream effects of telbivudine's inhibition of HBV DNA polymerase?

A2: By inhibiting HBV DNA polymerase, telbivudine disrupts the viral replication cycle. [, ] This leads to a decrease in the levels of viral proteins, such as HBsAg and HBeAg. The reduction in viral load and protein levels helps to improve liver function and decrease the risk of complications like cirrhosis and hepatocellular carcinoma. [, , ]

Q3: What is the molecular formula and weight of telbivudine?

A3: The molecular formula of telbivudine is C10H14N2O5 and its molecular weight is 242.23 g/mol.

Q4: Have any computational chemistry studies been conducted on telbivudine?

A4: While the provided papers do not delve into specific computational studies, they highlight that telbivudine is a β-L-nucleoside analogue. [] This structural information can be used in computational chemistry studies to investigate its interactions with HBV DNA polymerase and to design potential analogues with improved efficacy.

Q5: Are there any specific formulation strategies employed to enhance telbivudine's stability, solubility, or bioavailability?

A5: The research papers provided do not specifically address formulation strategies for telbivudine.

Q6: Is there information available regarding the environmental impact and degradation of telbivudine?

A6: The provided research primarily focuses on the clinical aspects of telbivudine and does not delve into its environmental impact or degradation pathways.

Q7: What is the pharmacokinetic profile of telbivudine?

A8: Telbivudine is rapidly absorbed after oral administration, reaching peak plasma concentrations between 2.5 to 3.0 hours. [] It has a biphasic disposition and reaches steady state after 5 to 7 days of daily dosing. []

Q8: What is the evidence for the efficacy of telbivudine in treating chronic hepatitis B?

A8: Numerous studies, including in vitro and in vivo experiments, as well as clinical trials, have demonstrated the efficacy of telbivudine in treating chronic hepatitis B.

- In vitro: Telbivudine effectively inhibited HBV replication in Huh7 cells transfected with pHBV1.3 plasmids. []

- Animal models: A mouse model using mouse hepatitis virus strain 3 (MHV-3) showed that telbivudine, independent of its antiviral activity, boosted the immune response by increasing interferon-γ and decreasing interleukin-4 levels. [] Additionally, telbivudine treatment enhanced T-cell proliferation and cytokine secretion while suppressing programmed death ligand 1 expression on T cells. []

Q9: How does telbivudine compare to other antiviral agents like entecavir and tenofovir?

A11: While telbivudine demonstrates efficacy, particularly in achieving HBeAg seroconversion, [, , ] comparisons with entecavir and tenofovir show varying results.

- Tenofovir: A roadmap study comparing telbivudine and tenofovir in HBeAg-negative patients found both regimens similarly effective in suppressing HBV DNA and normalizing ALT levels over 156 weeks. [] Interestingly, telbivudine showed an eGFR improvement, unlike tenofovir. []

Q10: Does telbivudine show any unique advantages in specific patient populations?

A10: Studies suggest potential benefits of telbivudine in certain patient groups:

- Liver Transplant Recipients: While telbivudine shows promise in improving renal function and preventing HBV recurrence after liver transplantation, [, ] its use is limited by a high risk of polyneuropathy and myopathy, especially in patients with diabetes. []

- Patients with Renal Impairment: Several studies indicate that telbivudine, both as monotherapy and in combination with adefovir, can improve renal function in CHB patients, particularly those with pre-existing renal impairment or at high risk. [, , , ]

Q11: What is the primary mechanism of resistance to telbivudine?

A13: The most common mechanism of resistance to telbivudine is the development of mutations in the HBV polymerase gene, particularly the YMDD motif. [, , ]

Q12: Is there cross-resistance between telbivudine and other antiviral agents?

A14: Yes, cross-resistance can occur between telbivudine and other nucleoside/nucleotide analogues, such as lamivudine. [, ] This highlights the importance of considering resistance profiles when switching therapies or using combination treatments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)

![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)